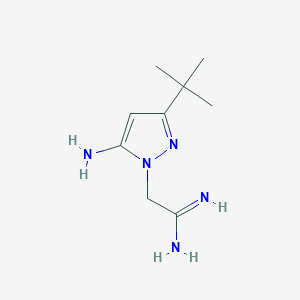

2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetimidamide

Description

Properties

IUPAC Name |

2-(5-amino-3-tert-butylpyrazol-1-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5/c1-9(2,3)6-4-8(12)14(13-6)5-7(10)11/h4H,5,12H2,1-3H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCSWUMODQGTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetimidamide is a pyrazole derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 195.27 g/mol. The compound features a pyrazole ring substituted with an amino group and a tert-butyl group, which contribute to its unique pharmacological properties.

The primary mechanism of action for this compound involves its interaction with the androgen receptor (AR). As an antagonist, it binds to the AR, inhibiting its signaling pathway, which is crucial in the proliferation of prostate cancer cells. This blockade can lead to reduced cell growth and potentially serve as a therapeutic strategy against prostate cancer.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties by inhibiting AR signaling. This has been demonstrated in various in vitro studies where the compound effectively reduced the proliferation of prostate cancer cells .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown potential as an anti-inflammatory agent. It interacts with various kinases involved in inflammatory responses, such as p38MAPK, which plays a role in cytokine production and cell signaling pathways associated with inflammation .

Case Studies

- Prostate Cancer Cell Lines : In studies involving LNCaP and PC3 prostate cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and proliferation rates, suggesting its potential as a therapeutic agent in prostate cancer management .

- Inflammatory Models : In animal models of inflammation, administration of this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its efficacy in reducing inflammatory responses .

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound are rapidly metabolized by human liver microsomes, which may influence their bioavailability and therapeutic efficacy.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-amino-3-methyl-1H-pyrazole | Similar pyrazole structure | Exhibits anti-inflammatory properties |

| 3-amino-5-methylpyrazole | Lacks acetimidamide group | Less complex; limited biological activity |

| 5-amino-3-methyl-1H-pyrazole | Parent compound | Basic pyrazole activity |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetimidamide with two structurally analogous compounds synthesized in :

Compound 8

- Structure: tert-Butyl 2-(4-((3'R,4S)-3'-fluoro-1-(2-((4-fluorobenzyl)((S)-1,1,1-trifluoropropan-2-yl)amino)-2-oxoethyl)-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-5'-yl)-1H-pyrazol-1-yl)acetate

- Key Features :

- Fluorinated spiro-imidazolidine core.

- 4-Fluorobenzyl and trifluoropropyl substituents.

- tert-Butyl ester group.

- Synthesis : Achieved via sodium borohydride reduction in THF/MeOH at 0°C (78% yield) .

Compound 9

- Structure: 2-(4-((3'R,4S)-3'-Fluoro-1-(2-((4-fluorobenzyl)((S)-1,1,1-trifluoropropan-2-yl)amino)-2-oxoethyl)-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-5'-yl)-1H-pyrazol-1-yl)acetic acid

- Key Features :

- Carboxylic acid terminus instead of tert-butyl ester.

- Retains fluorinated spiro core and trifluoropropyl group.

- Synthesis : DAST-mediated fluorination at -70°C followed by carbonate quenching (68% yield) .

Comparative Analysis

| Parameter | Target Compound | Compound 8 | Compound 9 |

|---|---|---|---|

| Core Structure | Pyrazole with acetimidamide | Spiro-imidazolidine-pyrazole | Spiro-imidazolidine-pyrazole |

| Substituents | 5-Amino, 3-tert-butyl | 3'-Fluoro, 4-fluorobenzyl, trifluoropropyl | 3'-Fluoro, 4-fluorobenzyl, trifluoropropyl |

| Terminal Group | Acetimidamide | tert-Butyl ester | Carboxylic acid |

| Synthetic Yield | Not reported | 78% | 68% |

| Functional Implications | Potential for nucleophilic interactions (NH₂, amidine) | Enhanced lipophilicity (ester) | Increased solubility (carboxylic acid) |

Key Observations :

Structural Complexity : Compounds 8 and 9 exhibit greater complexity with spirocyclic and fluorinated motifs, whereas the target compound prioritizes simplicity with a pyrazole-acetimidamide scaffold.

Bioactivity Potential: The amino and amidine groups in the target compound may favor interactions with enzymes or receptors requiring basic or hydrogen-bonding residues. In contrast, the fluorinated groups in Compounds 8 and 9 likely enhance metabolic stability and target binding affinity .

Synthetic Accessibility : The target compound lacks the multi-step fluorination and spirocyclization seen in Compounds 8 and 9, suggesting a more straightforward synthesis. However, the absence of yield data limits direct comparison.

Research Findings and Limitations

- Evidence Gaps: No direct data on the target compound’s physicochemical properties (e.g., logP, solubility) or biological activity are available in the provided materials.

- The acetimidamide group could mimic amidine-containing drugs like dabigatran, suggesting anticoagulant or protease inhibitory activity .

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole nucleus, particularly 5-amino-3-(tert-butyl)-1H-pyrazole, is typically synthesized via condensation reactions of substituted hydrazines with malononitrile derivatives or ethoxymethylene malononitrile. This approach is well-established for generating 5-amino-4-cyanopyrazole intermediates, which serve as key precursors for further functionalization.

Typical Reaction: Substituted hydrazines react with 2-ethoxymethylene-malononitrile under mild conditions (e.g., ethanol or aqueous solvent systems) to yield 5-amino-4-cyanopyrazoles. The tert-butyl substituent can be introduced via the appropriate substituted hydrazine or through post-pyrazole functionalization.

Catalysis and Conditions: Acid catalysis or ionic liquid media (e.g., 1-butyl-3-methylimidazolium hydroxide) can be used to enhance reaction rates and yields. Reaction temperatures typically range from room temperature to reflux conditions depending on the solvent system.

Yields and Purification: Reported yields for these pyrazole syntheses are generally high, often exceeding 70-80%, with purification achieved by recrystallization or silica gel chromatography.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Substituted hydrazine + 2-ethoxymethylene malononitrile, acid catalysis, ethanol, reflux | 5-amino-3-(tert-butyl)-1H-pyrazole-4-carbonitrile intermediate |

| 2 | Imidate intermediate formation | Triethyl orthoformate, acid catalysis, mild heating | Imidate derivative of pyrazole formed |

| 3 | Amidination | Ammonia or primary amine, acid catalysis, mild heating | 2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetimidamide obtained |

Mechanistic Insights and Optimization

The formation of the pyrazole ring involves nucleophilic addition of hydrazine nitrogen to the electrophilic carbon of the malononitrile derivative, followed by cyclization and tautomerization.

The imidate intermediate acts as an activated form of the amino group, facilitating nucleophilic substitution by amidine nucleophiles.

Acid catalysis is crucial in both imidate formation and amidination steps to protonate leaving groups and stabilize intermediates.

Optimization studies have shown that controlling the acid concentration and reaction time improves yields and reduces side reactions such as hydrolysis or over-acetylation.

Supporting Research Data

Extensive NMR (1H, 13C, 15N) and IR spectroscopic data confirm the structural integrity of the intermediates and final product.

X-ray crystallography data for related pyrazole-acetimidamide derivatives confirm the regiochemistry and substitution pattern on the pyrazole ring.

Reaction yields for similar pyrazole amidine syntheses typically range from 70% to 85%, with purity confirmed by chromatographic and spectroscopic methods.

Comparative Notes on Related Methods

| Method | Advantages | Limitations |

|---|---|---|

| Hydrazine + malononitrile route | High yield, straightforward, scalable | Requires careful control of acid catalysis |

| Imidate intermediate route | Versatile for amidine introduction | Sensitive to moisture, requires mild heating |

| Direct amidination | Potentially faster | Less selective, possible side reactions |

Q & A

Q. What are the optimal synthetic routes for 2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetimidamide, and how can reaction conditions be standardized to maximize yield and purity?

- Methodological Answer : The synthesis of pyrazole-acetimidamide derivatives typically involves multi-step reactions, including cyclization, formylation, and acylation. Key intermediates (e.g., 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride) are generated under controlled conditions such as refluxing in inert atmospheres (e.g., nitrogen) and using solvents like dimethylformamide (DMF) or ethanol . Yield optimization requires precise temperature control (e.g., 60–80°C) and catalyst selection (e.g., triethylamine). Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- 1H NMR : To verify proton environments, particularly the tert-butyl group (δ ~1.3 ppm) and pyrazole NH/amine signals (δ ~6.5–8.0 ppm) .

- LC-MS : For molecular weight confirmation (e.g., [M+H]+ peaks) and purity assessment .

- Elemental Analysis : To validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use kinetic assays (e.g., fluorescence-based or colorimetric) to test interactions with targets like cyclooxygenase-2 (COX-2) or kinases .

- Receptor Binding Studies : Radioligand displacement assays (e.g., using [³H]-labeled ligands) to quantify affinity for receptors such as GABAA or serotonin receptors .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HEK293) to assess IC50 values .

Advanced Research Questions

Q. How can computational methods predict the biological activity and selectivity of this compound?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., COX-2 or kinase domains). Focus on binding energy (ΔG ≤ −8 kcal/mol) and hydrogen-bonding patterns with catalytic residues .

- PASS Program : Predicts pharmacological effects (e.g., analgesic or anti-inflammatory potential) based on structural similarity to known bioactive molecules .

- ADME-Tox Prediction : SwissADME or ProTox-II assess pharmacokinetic properties (e.g., logP ≤3 for blood-brain barrier penetration) .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .

- Off-Target Screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended interactions .

- Species-Specific Differences : Compare activity in human vs. rodent cell lines to contextualize translational relevance .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–12 weeks. Monitor degradation via HPLC .

- Degradation Pathway Analysis : LC-MS/MS identifies major degradation products (e.g., hydrolysis of the acetimidamide group to acetamide) .

- Recommendations : Store at −20°C under nitrogen with desiccants to prevent oxidation and hydrolysis .

Q. What advanced techniques elucidate the compound’s interaction with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (kon/koff) with immobilized targets .

- Cryo-EM or X-ray Crystallography : Resolve 3D structures of compound-protein complexes to identify critical binding motifs .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for interaction profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.